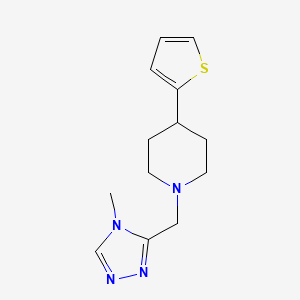
5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is a chemical compound with the CAS Number: 2089311-03-3 . It has a molecular weight of 311.49 . The compound is solid in physical form and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H3BrClF3N2/c10-4-2-1-3-5-6 (4)7 (11)16-8 (15-5)9 (12,13)14/h1-3H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at refrigerator temperatures .科学的研究の応用
Synthetic Chemistry and Biological Activity
Quinazoline derivatives, including those synthesized from 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline, have been investigated for their potential as antitumor and antimicrobial agents. For instance, the synthesis of 2-pyridylquinazoline derivatives has shown selective antibacterial activity against Gram-positive bacteria like S. aureus, indicating potential for further development as antimicrobial agents (Eweas, A. F., Abdallah, Qasem Mahmoud Aref, & Elbadawy, Mohamed, 2021). These findings suggest that modifications to the quinazoline core can yield compounds with significant biological activities.
EGFR-TK Imaging for Cancer Diagnostics
The development of rhenium and technetium complexes bearing quinazoline derivatives marks a significant advancement towards creating a biomarker for epidermal growth factor receptor tyrosine kinase (EGFR-TK) imaging. This application is crucial for diagnosing and monitoring the progression of cancers that overexpress EGFR. Labeling quinazoline derivatives with technetium-99m, a radioisotope, has shown promise in inhibiting EGFR autophosphorylation and A431 cell growth, demonstrating potential in cancer diagnostics (Fernandes, C., Santos, I. C., et al., 2008).
Antimalarial and Antibacterial Effects
Quinazoline derivatives synthesized from this compound have also been explored for their antimalarial and antibacterial effects. Studies have shown that certain derivatives possess suppressive activity against drug-sensitive lines of Plasmodium berghei in mice, albeit not as active as some benchmark compounds. This suggests potential for further optimization and development of quinazoline-based antimalarial agents (Elslager, E., et al., 1978).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements include H302, which means harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
特性
IUPAC Name |
5-bromo-4-chloro-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF3N2/c10-4-2-1-3-5-6(4)7(11)16-8(15-5)9(12,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIYBKKSACUFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC(=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2755741.png)
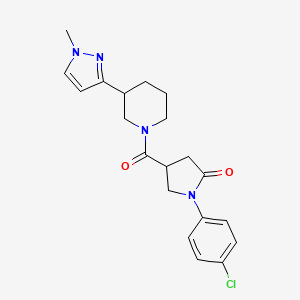
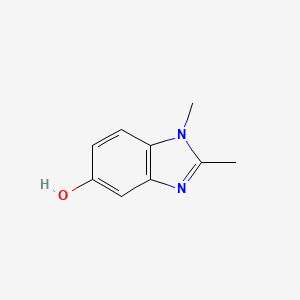
![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755746.png)
![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methylbenzamide](/img/structure/B2755749.png)
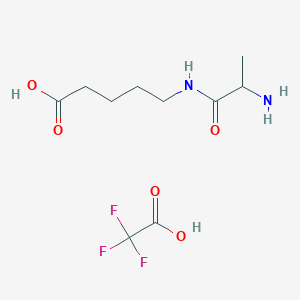
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)
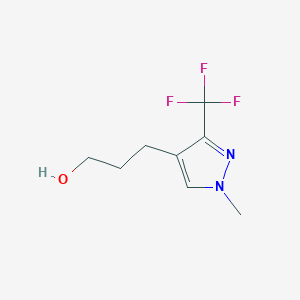
![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2755754.png)
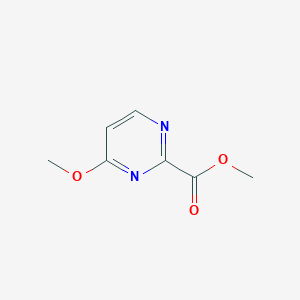

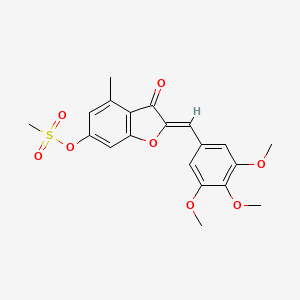
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2755761.png)
